molecular formula C14H19NO2 B3021014 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde CAS No. 932870-32-1

4-Ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde

Cat. No.: B3021014
CAS No.: 932870-32-1
M. Wt: 233.31 g/mol
InChI Key: GPPGBBJURDTWNC-UHFFFAOYSA-N
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Properties

IUPAC Name

4-ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-14-6-5-12(11-16)9-13(14)10-15-7-3-4-8-15/h5-6,9,11H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPGBBJURDTWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde typically involves the reaction of 4-ethoxybenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction . The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, optimizing reaction conditions for efficiency, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H19NO2
  • Molecular Weight : 233.31 g/mol
  • Structural Characteristics : The compound features an ethoxy group and a pyrrolidine moiety attached to a benzaldehyde framework, which may contribute to its biological activity.

Pharmaceutical Applications

  • Antidiabetic Activity :
    • Research indicates that compounds similar to 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde exhibit inhibitory effects on sodium-dependent glucose cotransporters (SGLT), which are crucial in glucose reabsorption in the kidneys. This mechanism suggests potential applications in managing diabetes by reducing blood glucose levels .
  • Neuropharmacological Effects :
    • The structure of this compound suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This interaction could position the compound as a candidate for developing treatments for neurological disorders .
  • Antimicrobial Properties :
    • Preliminary studies have indicated that derivatives of similar compounds possess antimicrobial activity against various pathogens. This suggests that this compound could be explored for developing new antimicrobial agents .

Case Studies and Research Findings

StudyFocusFindings
Antidiabetic Research Investigated the effects on SGLT inhibitionDemonstrated significant reduction in glucose reabsorption in vitro, indicating potential for diabetes treatment .
Neuropharmacology Evaluated interactions with neurotransmitter receptorsFound promising results suggesting modulation of dopamine and serotonin levels, relevant for mood disorders .
Antimicrobial Activity Assessed against bacterial strainsShowed effective inhibition against Gram-positive bacteria, warranting further exploration into its use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde
  • 4-Ethoxy-3-(morpholin-4-ylmethyl)benzaldehyde
  • 4-Ethoxy-3-(piperidin-1-ylmethyl)benzaldehyde

Uniqueness

4-Ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde is unique due to the presence of both an ethoxy group and a pyrrolidin-1-ylmethyl group, which confer specific chemical properties and reactivity. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound for research applications.

Biological Activity

Introduction

4-Ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, featuring an ethoxy group and a pyrrolidine moiety, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15NO2\text{C}_12\text{H}_{15}\text{N}\text{O}_2

Structural Features

  • Ethoxy Group : Enhances lipophilicity and may influence receptor binding.
  • Pyrrolidine Ring : Contributes to the compound's conformational flexibility and potential interactions with biological macromolecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or other pathological processes.
  • Receptor Modulation : It could interact with various receptors, modulating their activity and affecting downstream signaling pathways.
  • Antioxidant Activity : Potential to scavenge free radicals, thus protecting cells from oxidative stress.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to this compound. For instance, structural analogs demonstrated significant inhibition of human leukemia U937 cell proliferation, suggesting that modifications in the ethoxy and pyrrolidine moieties can enhance biological efficacy .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications to the benzaldehyde component could lead to increased potency against cancer cell lines. For example, shifting the ethoxy group from the para to the ortho position on the phenyl ring resulted in enhanced inhibitory effects . This highlights the importance of structural arrangement in determining biological activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of U937 cell proliferation
AntioxidantFree radical scavenging potential
Enzyme InhibitionModulation of specific enzyme activities

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest moderate bioavailability with a favorable clearance profile in animal models, indicating potential for further development .

Table 2: Pharmacokinetic Profile

ParameterValue
Bioavailability~74%
Half-life~1 hour
Maximum tolerated dose (MTD)TBD

Q & A

Q. What are the standard synthetic routes for 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde?

The compound is typically synthesized via condensation reactions. For example, substituted benzaldehydes can react with pyrrolidine derivatives under reflux in ethanol with glacial acetic acid as a catalyst. The reaction mixture is refluxed for 4–6 hours, followed by solvent evaporation and purification via vacuum filtration . Structural analogs, such as 4-benzyloxy-3-methoxybenzaldehyde, are prepared using similar methods, with yields improved by optimizing stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for structural confirmation?

Key methods include:

  • 1H/13C-NMR : Assign peaks to confirm substituents (e.g., ethoxy, pyrrolidine-methyl). For instance, downfield shifts near δ 10.72 ppm (aldehyde proton) and δ 5.11 ppm (benzyloxy protons) are diagnostic .
  • FTIR : Identify functional groups like C=O (stretch ~1700 cm⁻¹) and C-O (ethoxy, ~1250 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ calculated vs. observed) .

Q. How is purity assessed during synthesis?

Purity is typically verified using HPLC (≥95% purity threshold) and TLC with silica gel plates. Solvent systems like dichloromethane/ethanol (95:5) are used, with UV visualization .

Q. What are common biological screening models for this compound?

Initial screens include in vitro assays for antimicrobial, anti-inflammatory, or antioxidant activity. For example, DPPH radical scavenging assays and COX-2 inhibition studies are standard .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields?

Variables to optimize:

  • Solvent : Ethanol vs. DMF (polar aprotic solvents may enhance reactivity).
  • Catalyst : Acetic acid vs. Lewis acids (e.g., ZnCl₂) for faster imine formation .
  • Temperature : Prolonged reflux (6–8 hours) increases conversion but risks decomposition . Advanced purification techniques, like column chromatography, resolve byproducts from unreacted starting materials .

Q. How can ambiguities in NMR spectra be resolved?

Use 2D-NMR (COSY, HSQC) to assign overlapping signals. For example, coupling between pyrrolidine protons (δ 3.84 ppm) and methylene groups can be confirmed via HSQC . Comparative analysis with structurally related compounds (e.g., 3-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde) aids interpretation .

Q. How can HPLC methods be developed for quantification?

  • Mobile phase : Acetonitrile/water gradients (e.g., 60:40 to 80:20) improve resolution.
  • Detection : UV at 254 nm (aldehyde absorption) or ESI-MS for trace analysis . Validate methods using ICH guidelines for linearity (R² > 0.99) and recovery (98–102%) .

Q. How do structural modifications influence biological activity?

  • Ethoxy vs. methoxy : Ethoxy groups enhance lipophilicity, improving membrane permeability .
  • Pyrrolidine substitution : N-methylation reduces basicity, altering receptor binding. Compare IC₅₀ values in analogs like 2-[2-(3,5-dimethylpiperidinyl)ethoxy]benzaldehyde .

Q. How to address contradictions in reported synthetic yields?

Discrepancies may arise from:

  • Catalyst purity : Trace water in acetic acid reduces imine formation efficiency .
  • Scaling effects : Pilot-scale reactions (10 mmol vs. 1 mmol) require adjusted heating rates .

Q. What strategies stabilize the compound under varying storage conditions?

  • Light sensitivity : Store in amber vials at –20°C to prevent aldehyde oxidation .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the ethoxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.